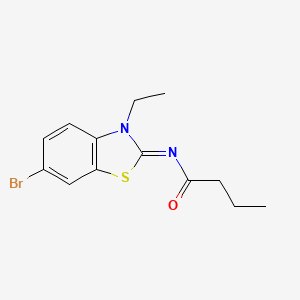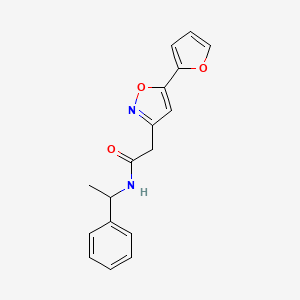![molecular formula C12H16ClNO3 B2979319 2-Chloro-N-[2-hydroxy-1-(4-methoxyphenyl)propyl]acetamide CAS No. 2411302-97-9](/img/structure/B2979319.png)
2-Chloro-N-[2-hydroxy-1-(4-methoxyphenyl)propyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[2-hydroxy-1-(4-methoxyphenyl)propyl]acetamide, also known as CGP 12177, is a selective beta-adrenergic receptor antagonist. It is a synthetic compound that is used in scientific research to study the beta-adrenergic receptor system.
Mécanisme D'action
2-Chloro-N-[2-hydroxy-1-(4-methoxyphenyl)propyl]acetamide 12177 acts as a competitive antagonist at the beta-adrenergic receptor. It binds to the receptor and prevents the binding of endogenous ligands such as epinephrine and norepinephrine. This results in a decrease in the activity of the beta-adrenergic receptor system.
Biochemical and Physiological Effects
This compound 12177 has been shown to have a variety of biochemical and physiological effects. It has been found to decrease heart rate and blood pressure in animal models. This compound 12177 has also been shown to decrease lipolysis and inhibit insulin secretion. Additionally, this compound 12177 has been found to have anti-inflammatory effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Chloro-N-[2-hydroxy-1-(4-methoxyphenyl)propyl]acetamide 12177 in lab experiments is its selectivity for beta-adrenergic receptors. This allows researchers to study the beta-adrenergic receptor system without interference from other receptor systems. However, one limitation of using this compound 12177 is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of 2-Chloro-N-[2-hydroxy-1-(4-methoxyphenyl)propyl]acetamide 12177. One area of research is the development of more selective beta-adrenergic receptor antagonists. Another area of research is the investigation of the role of beta-adrenergic receptors in various diseases, such as heart failure and asthma. Additionally, the use of this compound 12177 in combination with other drugs or therapies is an area of future research.
Méthodes De Synthèse
2-Chloro-N-[2-hydroxy-1-(4-methoxyphenyl)propyl]acetamide 12177 is synthesized by reacting 4-methoxyphenylacetonitrile with ethyl chloroacetate to form 2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide. This intermediate is then reacted with 2-bromo-1-(2-hydroxypropyl)benzene to form this compound 12177.
Applications De Recherche Scientifique
2-Chloro-N-[2-hydroxy-1-(4-methoxyphenyl)propyl]acetamide 12177 is widely used in scientific research to study the beta-adrenergic receptor system. It is used to investigate the binding properties of beta-adrenergic receptors and their subtypes. This compound 12177 is also used to study the regulation of beta-adrenergic receptors in various tissues and organs.
Propriétés
IUPAC Name |
2-chloro-N-[2-hydroxy-1-(4-methoxyphenyl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-8(15)12(14-11(16)7-13)9-3-5-10(17-2)6-4-9/h3-6,8,12,15H,7H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFROJLANVLJCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)OC)NC(=O)CCl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(4-fluorobenzyl)-2-oxoacetamide](/img/structure/B2979236.png)




![2-[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2979243.png)

![4-(1-(Benzo[b]thiophene-2-carbonyl)piperidin-4-yl)morpholine-3,5-dione](/img/structure/B2979247.png)


![1-(4-Fluorophenyl)-2-{[(2-methoxyphenyl)methyl]amino}-1-phenylethan-1-ol hydrochloride](/img/structure/B2979252.png)
![3-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B2979253.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2979256.png)
![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2979259.png)